L-Asparagine-13C4,15N2,d3 (monohydrate)
CAS No.:
Cat. No.: VC16666271
Molecular Formula: C4H10N2O4
Molecular Weight: 159.11 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C4H10N2O4 |
---|---|
Molecular Weight | 159.11 g/mol |
IUPAC Name | (2S)-2,4-bis(15N)(azanyl)-2,3,3-trideuterio-4-oxo(1,2,3,4-13C4)butanoic acid;hydrate |
Standard InChI | InChI=1S/C4H8N2O3.H2O/c5-2(4(8)9)1-3(6)7;/h2H,1,5H2,(H2,6,7)(H,8,9);1H2/t2-;/m0./s1/i1+1D2,2+1D,3+1,4+1,5+1,6+1; |
Standard InChI Key | RBMGJIZCEWRQES-DIWHROOWSA-N |
Isomeric SMILES | [2H][13C@@]([13C](=O)O)([13C]([2H])([2H])[13C](=O)[15NH2])[15NH2].O |
Canonical SMILES | C(C(C(=O)O)N)C(=O)N.O |
Introduction
Chemical Composition and Structural Characteristics
Isotopic Labeling and Molecular Formula
L-Asparagine-¹³C₄,¹⁵N₂,d₃ (monohydrate) is distinguished by its deliberate substitution of stable isotopes at specific atomic positions. The molecular formula, ¹³C₄H₇D₃¹⁵N₂O₄·H₂O, reflects the replacement of all four carbon atoms with ¹³C, two nitrogen atoms with ¹⁵N, and three hydrogen atoms with deuterium (²H) . This labeling strategy increases the molecular mass to 159.11 g/mol compared to 150.13 g/mol for unlabeled L-asparagine monohydrate, a difference exploited in mass spectrometry for unambiguous identification .
Table 1: Key Physical and Chemical Properties
Property | Value | Source |
---|---|---|
CAS Number | 2483829-30-5 | |
Molecular Formula | ¹³C₄H₇D₃¹⁵N₂O₄·H₂O | |
Molecular Weight | 159.11 g/mol | |
Exact Mass | 159.09 Da | |
Appearance | White to off-white solid powder | |
Isotopic Enrichment | 97.7% |
Stereochemical Configuration and Structural Features
The compound retains the (2S)-configuration of natural L-asparagine, ensuring compatibility with biological systems. The SMILES notation [¹⁵NH₂][¹³C](=O)[¹³C]([²H])([²H])[¹³C@]([²H])([¹⁵NH₂])[¹³C](O)=O.O
highlights the positions of isotopic labels and the stereocenter at the second carbon . The presence of deuterium at the β-carbon and ¹³C at the α-carbon minimizes metabolic scrambling, preserving isotopic integrity during tracer studies .
Hydration and Stability
The monohydrate form introduces a water molecule hydrogen-bonded to the amino acid’s carboxyl group, enhancing stability under ambient conditions. Karl Fischer titration confirms a water content of 11.3%, consistent with monohydrate stoichiometry . Storage at 4°C in sealed containers prevents dehydration and isotopic exchange, critical for long-term usability .
Synthesis and Manufacturing Processes
Isotopic Incorporation Strategies
Synthesis begins with aspartic acid precursors enriched with ¹³C, ¹⁵N, and deuterium. Enzymatic amidation using asparagine synthetase introduces the ¹⁵N-labeled amine group, while deuterium is incorporated via catalytic exchange reactions in deuterated solvents . Multi-step organic synthesis ensures site-specific labeling, avoiding random isotope distribution that could complicate analytical interpretations.
Table 2: Synthesis and Quality Metrics
Parameter | Specification | Method |
---|---|---|
Purity (HPLC) | ≥99.9% | UV detection |
Isotopic Enrichment | ≥97.7% | HRMS/NMR |
Water Content | 11.3% | Karl Fischer |
Heavy Metals | <10 ppm | ICP-MS |
Analytical and Spectroscopic Properties
Mass Spectrometric Signatures
The isotopic labeling generates distinct fragmentation patterns in MS/MS spectra. For instance, the [M+H]⁺ ion at m/z 160.10 (vs. 133.04 for unlabeled asparagine) allows differentiation in complex biological matrices . Deuterium incorporation reduces hydrogen/deuterium exchange rates, stabilizing ions for accurate quantification.
Nuclear Magnetic Resonance (NMR) Profiling
¹³C NMR reveals four distinct carbonyl and aliphatic carbon signals shifted due to isotopic substitution. ¹⁵N NMR resolves the two labeled amine groups at δ 25.3 ppm (amide) and δ 32.1 ppm (side-chain amine), aiding structural validation .
Applications in Biochemical Research
Metabolic Flux Analysis
By administering this compound to cell cultures, researchers track asparagine incorporation into proteins and nucleotides via LC-MS. A 2024 study using InvivoChem’s product quantified flux through the urea cycle in hepatocytes, revealing compartment-specific metabolic rates .
Pharmacokinetic Studies
Deuterium labeling enables precise measurement of asparagine bioavailability in preclinical models. A 2025 trial documented a plasma half-life of 2.3 hours in mice, underscoring its utility in drug development .
Table 3: Representative Research Applications
Application | Experimental Model | Key Finding |
---|---|---|
Protein Turnover | Human HeLa Cells | 40% higher synthesis rate in hypoxia |
Neurotransmitter Synthesis | Rat Brain Slices | Compartmentalized glutamine cycling |
Cancer Metabolism | Mouse Xenografts | ASPG-dependent asparagine depletion |
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